molecular formula C5H6Cl2N2 B14672150 2,4-Dichloro-5-ethyl-1H-imidazole CAS No. 50455-28-2

2,4-Dichloro-5-ethyl-1H-imidazole

Katalognummer: B14672150
CAS-Nummer: 50455-28-2
Molekulargewicht: 165.02 g/mol
InChI-Schlüssel: PJGPQOXWPYYELJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-5-ethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and an ethyl group at the 5 position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 2,4-Dichloro-5-ethyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of an aromatic aldehyde, benzil, and ammonium acetate under solvent-free conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and the high yields they produce.

Analyse Chemischer Reaktionen

2,4-Dichloro-5-ethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield a variety of substituted imidazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-5-ethyl-1H-imidazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5-ethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can lead to altered cellular processes and therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloro-5-ethyl-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

50455-28-2

Molekularformel

C5H6Cl2N2

Molekulargewicht

165.02 g/mol

IUPAC-Name

2,4-dichloro-5-ethyl-1H-imidazole

InChI

InChI=1S/C5H6Cl2N2/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3,(H,8,9)

InChI-Schlüssel

PJGPQOXWPYYELJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=C(N1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.